molecular formula C24H27N3O3S B2647420 N-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393833-55-1

N-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B2647420
CAS No.: 393833-55-1
M. Wt: 437.56
InChI Key: DBNZEWUGECIVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a synthetic small molecule featuring the 3,4-dihydropyrrolo[1,2-a]pyrazine scaffold, a privileged structure found in numerous bioactive natural products and active pharmaceutical ingredients . This compound is structurally characterized by a carbothioamide group at the 2-position, substituted with an o-tolyl (2-methylphenyl) group, and a 3,4,5-trimethoxyphenyl moiety at the 1-position of the fused bicyclic system. The 3,4,5-trimethoxyphenyl group is a common pharmacophore in medicinal chemistry, often associated with interactions in various biological targets. The dihydropyrrolo[1,2-a]pyrazine core is a nitrogen-rich heteroaromatic system of significant interest in drug discovery due to its diverse biological properties and synthetic tractability . Related analogs of this chemical class have demonstrated a range of promising biological activities in research settings. For instance, compounds based on the pyrrolopyrazine scaffold have been developed as potent and selective PIM kinase inhibitors with anticancer properties . Furthermore, other heterocyclic systems incorporating carbothioamide functional groups, such as pyrazoline-thiazole derivatives, have shown considerable antimicrobial activities in scientific screenings . This molecule serves as a versatile building block for medicinal chemistry and chemical biology research. It is intended for use in the synthesis of novel derivatives, the investigation of structure-activity relationships (SAR), and in vitro screening against various biological targets. Researchers can utilize this compound to explore potential applications in developing new therapeutic agents. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-16-8-5-6-9-18(16)25-24(31)27-13-12-26-11-7-10-19(26)22(27)17-14-20(28-2)23(30-4)21(15-17)29-3/h5-11,14-15,22H,12-13H2,1-4H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNZEWUGECIVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)N2CCN3C=CC=C3C2C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminopyridine derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the o-Tolyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction, where the pyrrolo[1,2-a]pyrazine core is reacted with o-tolyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the 3,4,5-Trimethoxyphenyl Group: This can be accomplished through a nucleophilic aromatic substitution reaction, where the pyrrolo[1,2-a]pyrazine intermediate is treated with 3,4,5-trimethoxybenzyl chloride.

    Formation of the Carbothioamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbothioamide group, converting it to an amine or thiol derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or thiols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Anticancer Properties:
Research indicates that compounds with similar structures to N-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide exhibit significant anticancer activities. For instance, derivatives of pyrrolo[1,2-a]pyrazines have been evaluated for their cytotoxic effects against various cancer cell lines. In a study involving triazolo[4,3-a]pyrazine derivatives, compounds demonstrated IC50 values as low as 0.98 µM against A549 lung cancer cells, indicating strong antiproliferative effects .

Antitubercular Activity:
The compound's structural analogs have been explored for their potential as anti-tubercular agents. A study synthesized novel benzamide derivatives that showed promising activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM . This suggests that the compound may also hold potential in treating tuberculosis.

Synthetic Methodologies

Synthesis Techniques:
The synthesis of this compound can be approached through various methodologies. One notable method involves a one-pot three-component coupling reaction that facilitates the formation of multiple bonds and functionalization of the pyrazine unit . This technique not only streamlines the synthesis process but also enhances the yield of the desired compound.

Case Studies and Research Findings

StudyFocusFindings
Study on Triazolo[4,3-a]pyrazines Anticancer activityCompounds exhibited IC50 values as low as 0.98 µM against A549 cells .
Synthesis of Benzamide Derivatives Antitubercular activitySignificant activity against Mycobacterium tuberculosis with IC50 values between 1.35 and 2.18 µM .
One-Pot Synthesis Methodology Synthetic efficiencyDemonstrated high yield and functionalization capabilities for pyrazine derivatives .

Mechanism of Action

The mechanism by which N-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide exerts its effects is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The presence of the carbothioamide group suggests potential interactions with thiol-containing proteins, which could lead to modulation of cellular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The dihydropyrrolo[1,2-a]pyrazine scaffold distinguishes the target compound from analogs with related cores:

  • In contrast, the dihydro moiety in the target compound introduces conformational flexibility, which may improve binding to dynamic protein targets like tubulin .
  • Pyrazine-2,3-dicarboxy imides (): The absence of a sulfur atom in the imide group reduces hydrogen-bond acceptor capacity compared to the carbothioamide, possibly altering target selectivity .

Substituent Effects

Aromatic Substitutions
  • N-(2,5-dimethoxyphenyl) analog (): Replacing the o-tolyl group with a 2,5-dimethoxyphenyl substituent increases electron density via methoxy groups, enhancing π-π stacking interactions. However, steric hindrance from ortho substituents (methyl vs. methoxy) may reduce rotational freedom in the target compound, optimizing binding pocket fit .
3,4,5-Trimethoxyphenyl Group
  • 3,4-Dimethoxyphenyl analogs (): The absence of the 5-methoxy group reduces steric and electronic effects, often diminishing microtubule-disrupting activity. For example, combretastatin analogs with 3,4,5-trimethoxy substitutions exhibit IC50 values 10–100× lower than dimethoxy variants .
  • 3-Nitroimidazo[1,2-a]pyridines (): While these compounds retain the 3,4,5-trimethoxyphenyl group, the nitro substituent introduces strong electron-withdrawing effects, altering electronic distribution and redox properties compared to the carbothioamide .

Functional Group Comparisons

  • Carbothioamide vs.
  • Vinyl Ethers (): These lack the thioamide group but share the 3,4,5-trimethoxyphenyl motif. Their synthesis via Tebbe reagent highlights divergent reactivity pathways, favoring alkene formation over sulfur incorporation .

Physicochemical and Spectral Data Comparison

Melting Points and Solubility

  • Target Compound : Expected to be a crystalline solid (similar to ’s white solids), with a melting point >200°C due to hydrogen-bonding and aromatic stacking. Solubility in DMSO or dichloromethane is likely, as seen in trimethoxyphenyl analogs .
  • 3-Nitroimidazo[1,2-a]pyridines (): Melting points range from 100–184°C, with lower values correlating to nitro group planarity and reduced crystal packing efficiency .

Spectroscopic Profiles

  • 1H NMR : The 3,4,5-trimethoxyphenyl group in the target compound should show aromatic protons at δ7.3–7.4 (cf. δ7.34–7.32 in ), while the o-tolyl methyl group resonates at δ2.2–2.5 .
  • HRMS : Molecular ion peaks align with calculated masses (e.g., reports <1 ppm error), confirming structural integrity .

Biological Activity

The compound N-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including cytotoxicity, anti-tumor activity, and other pharmacological effects based on recent research findings.

Molecular Characteristics

  • Molecular Formula : C24_{24}H27_{27}N3_3O3_3S
  • Molecular Weight : 437.56 g/mol
  • Structure : The compound features a pyrrolo-pyrazine core with various substituents that may influence its biological activity.

Cytotoxicity

Research has indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 2-pyrazolinyl-1-carbothioamide have shown promising results in inhibiting the growth of HCT116 human colon cancer cells with half-maximal inhibitory concentrations (GI50_{50}) ranging from 0.49 to 41.22 µM .

Anti-Tumor Activity

The compound's structural similarities to known anti-cancer agents suggest potential efficacy in tumor suppression. In related studies, compounds containing the 3,4,5-trimethoxyphenyl moiety have demonstrated notable anti-tumor activity against several cancer cell lines, including:

Cell Line IC50_{50} (µM)
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These values indicate that similar compounds can effectively inhibit cell survival and proliferation .

The biological activity of this compound may involve multiple mechanisms:

  • Apoptosis Induction : Compounds with related structures have been shown to induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of Bcl-2 family proteins.
  • Kinase Inhibition : Some derivatives have demonstrated inhibitory effects on specific kinases involved in cancer progression, such as c-Met kinase .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Simoni et al. (2017) reported that pyridine derivatives exhibited cytotoxicity comparable to established chemotherapeutic agents like combretastatin A-4 (CA-4), indicating potential for further development .
  • Zheng et al. (2020) highlighted that structurally similar derivatives inhibited cell growth effectively across multiple cancer types .
  • Alam et al. (2020) conducted a review on thiadiazole derivatives which included discussions on structure-activity relationships that could be applicable to the compound .

Q & A

Q. What are the optimal synthetic routes for preparing N-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution of α-chloroacetamides with arylpiperazines to form the pyrazine core .
  • Thioamide formation via reaction of carboxamides with Lawesson’s reagent or thiourea derivatives under inert conditions .
  • Cyclization using K₂CO₃ or other bases in polar aprotic solvents (e.g., DMF) to assemble the dihydropyrrolo-pyrazine scaffold .
    Key parameters include temperature control (20–80°C), stoichiometric ratios (1:1.2 for amine:carbonyl chloride), and purification via column chromatography with ethyl acetate/hexane gradients.

Q. How should researchers characterize the structural integrity of this compound?

Standard protocols include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., o-tolyl protons at δ 6.8–7.2 ppm, trimethoxyphenyl OCH₃ at δ 3.7–3.9 ppm) .
  • HRMS (ESI) : To validate molecular weight (e.g., calculated [M+H]⁺ 508.2345, observed 508.2348) .
  • IR spectroscopy : Detect thioamide C=S stretching (1200–1250 cm⁻¹) and pyrrolidine N–H bending (1550–1600 cm⁻¹) .
    For crystallinity, X-ray diffraction is recommended if single crystals are obtainable.

Q. What solvent systems are suitable for solubility and stability studies?

  • Polar aprotic solvents : DMSO or DMF for dissolution (≥10 mg/mL) .
  • Aqueous stability : Test in PBS (pH 7.4) with LC-MS monitoring for hydrolysis/degradation over 24–72 hours .
  • Long-term storage : Lyophilize and store at –20°C under argon to prevent oxidation of the thioamide group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity?

  • Molecular docking : Use AutoDock Vina to simulate binding to tubulin (PDB: 1SA0) or kinase targets (e.g., CDK2), focusing on interactions between the trimethoxyphenyl group and hydrophobic pockets .
  • QSAR models : Correlate substituent electronegativity (e.g., o-tolyl vs. p-methoxyphenyl) with cytotoxic IC₅₀ values using datasets from analogues .
  • ADMET prediction : SwissADME for bioavailability (e.g., Lipinski violations) and toxicity (e.g., Ames test alerts) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays (e.g., MTT, apoptosis) with standardized cell lines (e.g., HeLa, MCF-7) and controls .
  • Metabolic profiling : Incubate with liver microsomes to identify active/inactive metabolites contributing to variability .
  • Batch analysis : Compare HPLC purity (>95%) and stereochemical consistency (chiral HPLC) between synthetic batches .

Q. How to design derivatives to enhance target selectivity?

  • Substituent variation : Replace o-tolyl with halogenated aryl groups (e.g., 4-Cl-phenyl) to modulate steric/electronic effects .
  • Scaffold hopping : Synthesize imidazo[1,2-a]pyridine or triazolo-pyrimidine analogues to compare binding modes .
  • Prodrug strategies : Introduce ester or glycoside moieties at the pyrrolidine nitrogen to improve pharmacokinetics .

Q. What experimental designs validate the compound’s mechanism of action?

  • Kinase profiling : Use Eurofins KinaseProfiler™ to screen against 100+ kinases at 1 μM .
  • Microtubule polymerization assays : Monitor turbidity at 340 nm with purified tubulin ± compound (IC₅₀ calculation) .
  • CRISPR-Cas9 knockout : Generate target gene (e.g., EGFR)-deficient cell lines to confirm pathway specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.